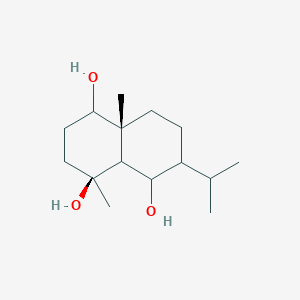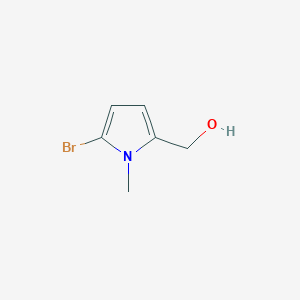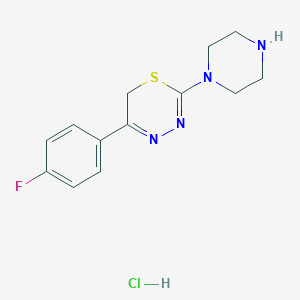
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane is a naturally occurring sesquiterpene alcohol Sesquiterpenes are a class of terpenes that consist of three isoprene units and often have complex cyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1beta,4beta,6alpha-Trihydroxyeudesmane typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process. For example, the use of acid catalysts or specific sesquiterpene synthases can promote the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as certain plants or fungi, followed by purification processes. Alternatively, biotechnological methods, such as microbial fermentation using genetically engineered microorganisms, can be employed to produce the compound in larger quantities.
化学反応の分析
Types of Reactions
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
科学的研究の応用
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential therapeutic effects, including its role in modulating certain biological pathways.
Industry: The compound can be used in the development of new materials or as a natural additive in various products.
作用機序
The mechanism of action of (+)-1beta,4beta,6alpha-Trihydroxyeudesmane involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique stereochemistry allows it to fit into specific binding sites on enzymes or receptors, modulating their function.
類似化合物との比較
Similar Compounds
Eudesmane: A sesquiterpene with a similar core structure but lacking the hydroxyl groups.
1beta,4beta,6alpha-Trihydroxyeudesmane: A stereoisomer with different spatial arrangement of the hydroxyl groups.
Uniqueness
(+)-1beta,4beta,6alpha-Trihydroxyeudesmane is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its distinct biological activity and potential applications. The compound’s ability to undergo various chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C15H28O3 |
|---|---|
分子量 |
256.38 g/mol |
IUPAC名 |
(4S,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4,5-triol |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(14)12(10)17/h9-13,16-18H,5-8H2,1-4H3/t10?,11?,12?,13?,14-,15-/m0/s1 |
InChIキー |
SFPWDWLORNWKSK-GBGJHRCWSA-N |
異性体SMILES |
CC(C)C1CC[C@]2(C(CC[C@](C2C1O)(C)O)O)C |
正規SMILES |
CC(C)C1CCC2(C(CCC(C2C1O)(C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)
![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride](/img/structure/B12436673.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)


![2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12436694.png)
![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)



![(9S,10S,11S,14S,20S,21S)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12436722.png)
![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)

